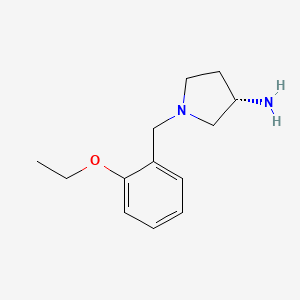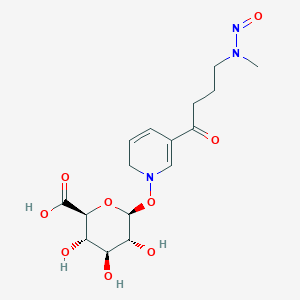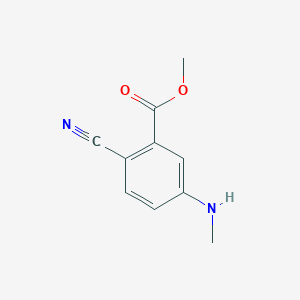![molecular formula C14H9Cl3FN3O2 B15205312 N-[2-(4-fluorophenoxy)-3-pyridyl]-N'-(1,2,2-trichlorovinyl)urea](/img/structure/B15205312.png)
N-[2-(4-fluorophenoxy)-3-pyridyl]-N'-(1,2,2-trichlorovinyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-fluorophenoxy)-3-pyridyl]-N’-(1,2,2-trichlorovinyl)urea is a synthetic organic compound with the molecular formula C14H9Cl3FN3O2 It is known for its unique chemical structure, which includes a pyridyl group, a fluorophenoxy group, and a trichlorovinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenoxy)-3-pyridyl]-N’-(1,2,2-trichlorovinyl)urea typically involves the following steps:
Formation of the Pyridyl Intermediate: The initial step involves the preparation of the 2-(4-fluorophenoxy)-3-pyridyl intermediate. This can be achieved through a nucleophilic aromatic substitution reaction where 4-fluorophenol reacts with 2-chloro-3-pyridine under basic conditions.
Urea Formation: The intermediate is then reacted with 1,2,2-trichlorovinyl isocyanate to form the desired urea compound. This reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions.
Industrial Production Methods
Industrial production of N-[2-(4-fluorophenoxy)-3-pyridyl]-N’-(1,2,2-trichlorovinyl)urea follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale reactors are used to synthesize the pyridyl intermediate and the trichlorovinyl isocyanate.
Continuous Flow Reactors: These reactors are employed to ensure efficient mixing and reaction of the intermediates to form the final product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenoxy)-3-pyridyl]-N’-(1,2,2-trichlorovinyl)urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the trichlorovinyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced compounds with fewer chlorine atoms.
Substitution: Substituted products with new functional groups replacing the fluorophenoxy group.
Scientific Research Applications
N-[2-(4-fluorophenoxy)-3-pyridyl]-N’-(1,2,2-trichlorovinyl)urea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical products due to its unique reactivity and functional groups.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenoxy)-3-pyridyl]-N’-(1,2,2-trichlorovinyl)urea involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit the activity of certain enzymes by forming covalent bonds with active site residues.
Disrupt Cellular Processes: Interfere with cellular processes such as DNA replication or protein synthesis, leading to cell death or growth inhibition.
Modulate Signaling Pathways: Affect signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer research.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorophenoxy)-3-pyridyl]-N’-(1,2,2-trichlorovinyl)urea
- N-[2-(4-bromophenoxy)-3-pyridyl]-N’-(1,2,2-trichlorovinyl)urea
- N-[2-(4-methylphenoxy)-3-pyridyl]-N’-(1,2,2-trichlorovinyl)urea
Uniqueness
N-[2-(4-fluorophenoxy)-3-pyridyl]-N’-(1,2,2-trichlorovinyl)urea is unique due to the presence of the fluorophenoxy group, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C14H9Cl3FN3O2 |
|---|---|
Molecular Weight |
376.6 g/mol |
IUPAC Name |
1-[2-(4-fluorophenoxy)pyridin-3-yl]-3-(1,2,2-trichloroethenyl)urea |
InChI |
InChI=1S/C14H9Cl3FN3O2/c15-11(16)12(17)21-14(22)20-10-2-1-7-19-13(10)23-9-5-3-8(18)4-6-9/h1-7H,(H2,20,21,22) |
InChI Key |
KYVVTQGZJBWKME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)F)NC(=O)NC(=C(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-amino-6-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B15205229.png)
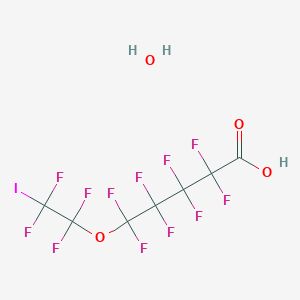

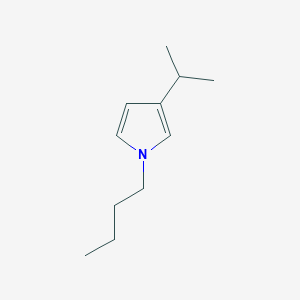
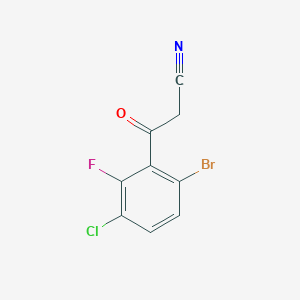
![Pyrrolo[1,2-a]pyrazine-3-methanamine](/img/structure/B15205262.png)

![5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B15205299.png)
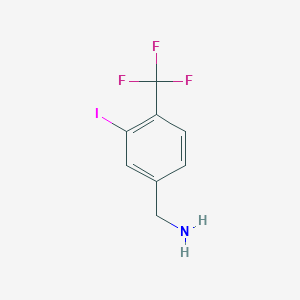

![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15205313.png)
